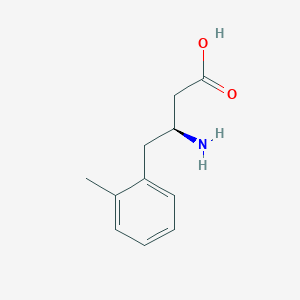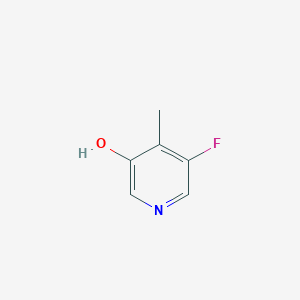
XantPhos Pd G4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XantPhos Pd G4: is a fourth-generation Buchwald precatalyst that combines the ligand XantPhos with a palladium center. This compound is known for its high stability and reactivity, making it a powerful ligand for classic cross-coupling reactions. It is bench-stable and soluble in most organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: XantPhos Pd G4 is synthesized by combining XantPhos with a palladium source under specific reaction conditions. The preparation involves the use of methanesulfonate as a non-coordinating anion, which enhances the stability and reactivity of the catalyst. The synthetic route typically includes the following steps:
Ligand Preparation: XantPhos is synthesized by reacting 9,9-dimethylxanthene with diphenylphosphine.
Complex Formation: The XantPhos ligand is then combined with a palladium source, such as palladium acetate, in the presence of methanesulfonic acid to form the this compound complex
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated systems and high-throughput screening methods allows for efficient production and quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: XantPhos Pd G4 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as boronic acids, stannanes, and zinc reagents), and bases (such as potassium carbonate and triethylamine). The reactions are typically carried out in organic solvents like toluene, tetrahydrofuran, or dimethylformamide under inert atmosphere conditions .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: XantPhos Pd G4 is extensively used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Its high reactivity and stability make it a preferred catalyst for complex molecule synthesis .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active compounds, including potential drug candidates. Its ability to facilitate the formation of complex molecular structures is valuable in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is employed in the large-scale production of fine chemicals, agrochemicals, and materials science applications. Its efficiency and reliability make it a valuable tool for various manufacturing processes .
Mécanisme D'action
The mechanism of action of XantPhos Pd G4 involves the formation of an active palladium species that facilitates cross-coupling reactions. The process typically includes the following steps:
- Oxidative Addition: The palladium center undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
- Transmetalation: The palladium-aryl complex reacts with an organometallic reagent, such as a boronic acid, to form a new palladium complex.
- Reductive Elimination: The new palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the active palladium species .
Comparaison Avec Des Composés Similaires
- N-XantPhos Pd G4: Similar to XantPhos Pd G4 but with a methylated amino group on the biphenyl backbone, which prevents limitations found in earlier generations .
- XPhos Pd G4: Another fourth-generation Buchwald precatalyst with similar applications but different ligand structure .
- BrettPhos Pd G4: Known for its high reactivity and stability, used in similar cross-coupling reactions .
Uniqueness: this compound stands out due to its high stability, solubility in organic solvents, and versatility in various cross-coupling reactions. Its ability to form stable palladium complexes and facilitate efficient catalytic cycles makes it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C53H48NO4P2PdS+ |
|---|---|
Poids moléculaire |
963.4 g/mol |
Nom IUPAC |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C39H32OP2.C13H11N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h3-28H,1-2H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
Clé InChI |
ZLZQKYJCQDYFIA-UHFFFAOYSA-O |
SMILES canonique |
CC1(C2=C(C(=CC=C2)[PH+](C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide](/img/structure/B11926663.png)
![2'-Benzyl-2-hydroxy-3-(diphenylphosphino)-[1,1'-binaphthalene]](/img/structure/B11926666.png)
![[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate](/img/structure/B11926673.png)


![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)
